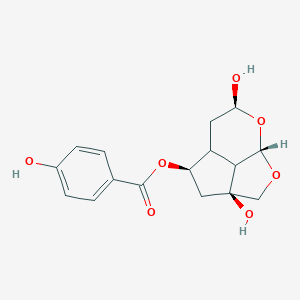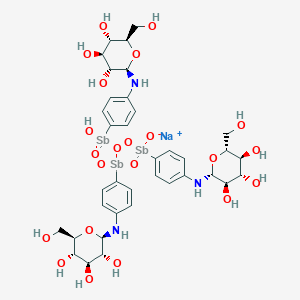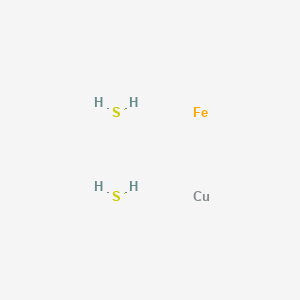
Catalpa bungei
Descripción general
Descripción
[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate is an iridoid compound that can be isolated from the fruits of the Catalpa tree (Catalpa bignonioides). It has a molecular formula of C16H18O7 and a molecular weight of 322.31 g/mol . [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate is known for its mutagenic activity towards Salmonella typhimurium strain TA100 .
Aplicaciones Científicas De Investigación
[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate has diverse applications in scientific research, including:
Chemistry: [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate is used as a starting material for the synthesis of various iridoid derivatives.
Biology: It is studied for its mutagenic activity and potential effects on bacterial strains.
Mecanismo De Acción
Target of Action
Catalpin, an iridoid isolated from Catalpae Fructus, primarily targets the Salmonella typhimurium strain TA100 . This bacterial strain is often used in research to study mutagenic activity.
Mode of Action
It has been shown to exhibitmutagenic activity towards the Salmonella typhimurium strain TA100 . This suggests that Catalpin interacts with the bacterial DNA or cellular machinery, leading to mutations.
Result of Action
The primary result of Catalpin’s action is the induction of mutations in Salmonella typhimurium strain TA100 . These mutations can potentially alter the bacterial phenotype, affecting its growth, survival, or virulence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate can be synthesized through the condensation reaction of phenol and salicylaldehyde in the presence of sulfuric acid . This method involves the formation of a complex intermediate, which is then further processed to yield [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate.
Industrial Production Methods: Industrial production of [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate typically involves the extraction from natural sources, such as the fruits of the Catalpa tree. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate .
Análisis De Reacciones Químicas
Types of Reactions: [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate can lead to the formation of reduced iridoid derivatives.
Substitution: [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate can undergo substitution reactions, particularly at the hydroxyl groups, to form ester or ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides and alkyl halides are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized iridoid derivatives.
Reduction: Reduced iridoid derivatives.
Substitution: Ester or ether derivatives of [(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate.
Comparación Con Compuestos Similares
[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate is unique among iridoid compounds due to its specific mutagenic activity. Similar compounds include:
Aucubin: Another iridoid with anti-inflammatory and anti-microbial properties.
Loganin: Known for its neuroprotective effects.
Geniposide: Used in traditional medicine for its anti-inflammatory and hepatoprotective properties.
[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate stands out due to its specific mutagenic activity towards Salmonella typhimurium strain TA100, which is not commonly observed in other iridoids .
Propiedades
IUPAC Name |
[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c17-9-3-1-8(2-4-9)14(19)22-11-6-16(20)7-21-15-13(16)10(11)5-12(18)23-15/h1-4,10-13,15,17-18,20H,5-7H2/t10-,11+,12-,13?,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEFAWWFLHUTII-CXMSOTGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC3(C2C(OC3)OC1O)O)OC(=O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C[C@@]3(C2[C@@H](OC3)O[C@@H]1O)O)OC(=O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930275 | |
| Record name | 2a,6-Dihydroxyoctahydro-2H-1,7-dioxacyclopenta[cd]inden-4-yl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390-72-3 | |
| Record name | Catalpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001390723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2a,6-Dihydroxyoctahydro-2H-1,7-dioxacyclopenta[cd]inden-4-yl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of catalpin's mutagenic activity, and how was this activity assessed?
A1: Catalpin, a novel iridoid isolated from Catalpae Fructus, has demonstrated mutagenic properties. [] This discovery is significant due to the potential health risks associated with mutagenic compounds. Researchers evaluated its mutagenic potential using the Ames test, specifically employing the Salmonella typhimurium strain TA100, both with and without metabolic activation by rat liver homogenate (S9 mix). [] This test helps identify substances that can induce genetic mutations, a crucial aspect of potential carcinogenicity.
Q2: What are the structural characteristics of catalpin and related compounds found in Catalpae Fructus?
A2: Catalpin is a new iridoid, and while its exact molecular formula and weight aren't specified in the provided abstracts, its structure was elucidated using spectral analysis. [] Along with catalpin, researchers identified two new iridoids named kisasagenols A and B, and a related compound, epicatalpin, from Catalpae Fructus. [] Additionally, two artifactual iridoids, 3-methoxy catalpin and 3-methoxy epicatalpin, were also isolated. [] The presence of these various iridoids highlights the chemical complexity of this plant and suggests potential for further investigation into their biological activities and structure-activity relationships.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol](/img/structure/B223887.png)
![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223888.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223890.png)
![N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B223891.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B223894.png)
![2-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223897.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)

![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
